Eicosatetraenoic acid, 5-hydroxy-

Description

Enzymatic Pathways in 5-HETE Formation

The conversion of arachidonic acid to 5-HETE is a cascade of enzymatic reactions.

Cellular and Tissue Distribution of 5-HETE Production

The production of 5-HETE is not ubiquitous throughout the body but is instead concentrated in specific cells and tissues, particularly those involved in inflammatory and immune responses.

The synthesis of 5-HETE is highly dependent on the expression of the 5-LOX enzyme. wikipedia.org Cells that express high levels of 5-LOX are the primary producers of 5-HETE. These include various immune cells such as:

Neutrophils wikipedia.org

Eosinophils wikipedia.org

Monocytes and macrophages wikipedia.orgoup.com

Mast cells wikipedia.org

B lymphocytes wikipedia.orgnih.gov

Dendritic cells wikipedia.org

These cells play critical roles in the body's defense mechanisms and inflammatory processes. For instance, stimulated human peritoneal macrophages have been shown to produce significant amounts of 5-HETE. oup.com Similarly, B lymphocytes, when subjected to oxidative stress, convert arachidonic acid into 5-HETE and other 5-lipoxygenase products. nih.gov

Beyond immune cells, 5-HETE production has also been observed in other cell types, including alveolar macrophages and various cancer cell lines. nih.govwikipedia.org Notably, a significant portion of the 5-HETE produced by neutrophils can be retained within the cell, associated with nuclear and extranuclear membranes, rather than being immediately released. nih.gov

Structure

3D Structure

Properties

CAS No. |

73179-98-3 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

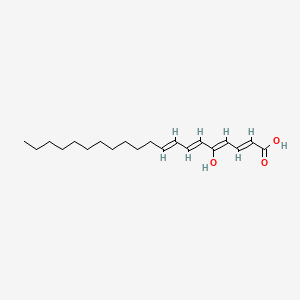

IUPAC Name |

(2E,4Z,6E,8E)-5-hydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h12-18,21H,2-11H2,1H3,(H,22,23)/b13-12+,16-14+,18-15+,19-17- |

InChI Key |

IGRQPYZQPLBSAP-DQVHGTJVSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C=C/C(=C/C=C/C(=O)O)/O |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC(=CC=CC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of 5 Hete

Cellular and Tissue Distribution of 5-HETE Production

Production in Leukocytes (e.g., Polymorphonuclear Leukocytes, Neutrophils, Eosinophils)

Leukocytes, particularly those involved in inflammatory and immune responses, are the primary sites of 5-HETE production due to their high expression of the ALOX5 enzyme. wikipedia.orgnih.gov

Polymorphonuclear Leukocytes (PMNs) and Neutrophils: Human neutrophils are a major source of 5-HETE. wikipedia.org Their production can be initiated by various stimuli, including the calcium ionophore A23187 and bacterial factors such as f-methionine-leucine-phenylalanine (fMLP), lipopolysaccharide (LPS), and opsonized bacteria like Staphylococcus epidermidis. nih.govnih.govaai.org Upon stimulation with LPS and fMLP, human neutrophils can produce approximately 0.55 ng of free 5-HETE per million cells. nih.gov

Once produced, 5-HETE can undergo further metabolism within the neutrophil. It can be esterified into membrane phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), forming 5-HETE-PLs. nih.gov This process is rapid, occurring within minutes of initial synthesis. nih.gov Alternatively, 5-HETE can be oxidized at its omega-terminus (carbon 20) by a cytochrome P450 enzyme, likely CYP4F3, to form 5,20-dihydroxy-eicosatetraenoic acid (5,20-diHETE). wikipedia.orgnih.govaai.org In one study, stimulated neutrophils produced up to 243 ng of 5,20-diHETE, indicating that this is a significant metabolic fate for endogenously produced 5-HETE. nih.govaai.org

Eosinophils: Eosinophils are another key leukocyte type that generates 5-HETE. wikipedia.org They are particularly important in allergic inflammation. wikipedia.orgnih.gov Like neutrophils, eosinophils utilize the 5-LO pathway to convert arachidonic acid into 5-HETE. nih.govnih.gov Eosinophils are also notable for their high expression of 15-lipoxygenase and 5-hydroxyeicosanoid dehydrogenase (5-HEDH), allowing them to efficiently metabolize 5-HETE further into other bioactive lipids, such as 5-oxo-ETE and 5,15-diHETE. nih.gov

Other leukocytes, including monocytes, B lymphocytes, macrophages, mast cells, and dendritic cells, also express ALOX5 and are capable of producing 5-HETE, contributing to its role in innate immunity and inflammation. wikipedia.orgwikipedia.org

| Leukocyte Type | Stimuli | Key Products Synthesized from Arachidonic Acid | Reference |

|---|---|---|---|

| Neutrophils | Ionophore A23187, fMLP, LPS, S. epidermidis, GM-CSF | 5-HETE, 5-HETE-PLs, 5,20-diHETE, 5-oxo-ETE | wikipedia.orgnih.govnih.govaai.org |

| Eosinophils | Allergens, inflammatory mediators | 5-HETE, 5-oxo-ETE, Leukotriene C4, 5,15-diHETE | wikipedia.orgnih.govnih.gov |

| Monocytes/Macrophages | Bacterial products, inflammatory signals | 5-HETE, 5-oxo-ETE, Leukotriene C4 | wikipedia.orgwikipedia.orgpnas.org |

| B Lymphocytes | Antigen stimulation | 5-HETE, 5-oxo-ETE | wikipedia.orgnih.gov |

Metabolic Pathways and Downstream Metabolites of 5 Hete

Formation of Bioactive Metabolites from 5-HETEwikipedia.orgwikipedia.orgnih.gov

A primary metabolic route for 5-HETE is its oxidation to 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov This conversion is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is highly specific for the 5S-hydroxyl group and requires NADP+ as a cofactor. nih.govresearchgate.net The formation of 5-oxo-ETE is significantly enhanced under conditions of oxidative stress, where the intracellular ratio of NADP+ to NADPH is increased. nih.gov 5-oxo-ETE is a potent chemoattractant for various immune cells, particularly eosinophils. mdpi.comwikipedia.org The conversion of 5-HETE to 5-oxo-ETE can also occur through transcellular biosynthesis, where 5-HETE produced by one cell type, such as neutrophils, is taken up and oxidized by another cell type, like epithelial cells, that expresses 5-HEDH. wikipedia.org

5-HETE can be further oxygenated to form various dihydroxyeicosatetraenoic acids (diHETEs). One significant diHETE is 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE). wikipedia.org This metabolite is synthesized from 5(S)-HETE by the action of 15-lipoxygenase (15-LO). caymanchem.com The biosynthesis of 5,15-diHETE can involve the sequential action of 5-LOX and 15-LOX on arachidonic acid. researchgate.netnih.gov Another pathway involves the oxygenation of 5(S)-HETE by cyclooxygenase-2 (COX-2), which can produce a mixture of 5(S),15(R)-diHETE and 5(S),15(S)-diHETE. wikipedia.orgresearchgate.net

In addition to 5-oxo-ETE, other oxo-hydroxyeicosatetraenoic acids can be formed. wikipedia.org For instance, 5-oxo-15(S)-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE) can be generated through two primary routes. nih.gov One pathway involves the 15-lipoxygenase-catalyzed oxidation of 5-oxo-ETE. nih.gov The other pathway is the 5-HEDH-catalyzed oxidation of 5(S),15(S)-diHETE. nih.gov The formation of these metabolites highlights the complex interplay between different lipoxygenase and dehydrogenase enzymes. nih.gov

5-HETE is an intermediate in the biosynthesis of leukotrienes. hmdb.ca The precursor of 5-HETE, 5(S)-HpETE, can be converted to the unstable epoxide intermediate, leukotriene A4 (LTA4), by the action of 5-LOX. wikipedia.orgnih.govresearchgate.net LTA4 is a critical branch point in the leukotriene pathway and can be subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase and subsequent enzymes. wikipedia.orgresearchgate.net While 5-HETE itself is not directly converted back to LTA4, its formation is intrinsically linked to the leukotriene biosynthetic pathway, as they share the common precursor 5(S)-HpETE. wikipedia.org

Enzyme Systems Involved in 5-HETE Metabolismwikipedia.orgnih.govnih.gov

The metabolism of 5-HETE is orchestrated by a variety of enzyme systems, each contributing to the production of specific downstream metabolites.

| Enzyme | Metabolite(s) Formed from 5-HETE or its Precursors |

| 5-Lipoxygenase (5-LOX) | 5(S)-HpETE (precursor to 5-HETE and Leukotrienes), 5(S),15(S)-diHETE (from 15(S)-HETE) wikipedia.orgwikipedia.org |

| Glutathione Peroxidase | 5(S)-HETE (from 5(S)-HpETE) hmdb.camdpi.com |

| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5-oxo-ETE (from 5(S)-HETE), 5-oxo-15(S)-HETE (from 5,15-diHETE) nih.govnih.gov |

| 15-Lipoxygenase (15-LOX) | 5(S),15(S)-diHETE (from 5(S)-HETE) wikipedia.orgcaymanchem.com |

| 12-Lipoxygenase (ALOX12) | 5(S),12(S)-diHETE (from 5(S)-HETE) wikipedia.org |

| Cyclooxygenase-2 (COX-2) | 5(S),15(R)-diHETE and 5(S),11(R)-diHETE (from 5(S)-HETE) wikipedia.org |

| Cytochrome P450 (CYP) enzymes (e.g., CYP4F3) | 5(S),20-dihydroxy-eicosatetraenoate (5,20-diHETE) (from 5(S)-HETE) wikipedia.org |

| Acyltransferase | Esterified 5(S)-HETE into membrane phospholipids (B1166683) wikipedia.org |

Stereochemistry and Isomerism of 5-HETE Metaboliteswikipedia.orgnih.gov

The biological activity of 5-HETE metabolites is highly dependent on their specific stereochemistry, which refers to the three-dimensional arrangement of atoms.

5-HETE: The hydroxyl group at the 5-position can exist in either the S or R configuration. The enzymatically produced form is predominantly 5(S)-HETE. wikipedia.org The IUPAC name for 5(S)-HETE, (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid, specifies the S chirality at carbon 5 and the E (trans) or Z (cis) geometry of its four double bonds. wikipedia.org

5-oxo-ETE: This metabolite is formed by the oxidation of 5(S)-HETE, and the enzyme 5-HEDH shows high selectivity for the 5S-stereoisomer. nih.gov It has little to no activity on 5(R)-HETE. nih.gov

diHETEs: The stereochemistry of diHETEs is determined by the enzymes involved in their synthesis. For example, the sequential action of 5-LOX and 15-LOX produces exclusively 5(S),15(S)-diHETE. researchgate.net In contrast, the oxygenation of 5(S)-HETE by COX-2 results in a mixture of diastereomers, primarily 5(S),15(S)-diHETE and a smaller amount of 5(S),15(R)-diHETE. researchgate.net The different spatial arrangements of the hydroxyl groups in these isomers can lead to distinct biological activities.

Molecular Mechanisms and Cellular Signaling of 5 Hete

Role as an Autocrine and Paracrine Signaling Agent

5-HETE and its related metabolites function as hormone-like signaling molecules, acting in both an autocrine and paracrine fashion. wikipedia.orgmdpi.com Autocrine signaling involves the molecule acting on the same cell that produced it, while paracrine signaling refers to its effect on nearby cells. nih.gov This localized signaling is crucial for coordinating cellular responses within a specific tissue or microenvironment.

Studies in animals and some human research suggest that 5-HETE and its family of metabolites are key players in the upregulation of acute inflammatory and allergic responses, positioning them as potential components of the innate immune system. wikipedia.org For instance, in inflammatory conditions, cells can produce and release 5-HETE, which can then act on the producing cells and neighboring cells to amplify the inflammatory cascade. nih.gov The transcellular biosynthesis of 5-oxo-ETE, a more potent metabolite of 5-HETE, is an example of paracrine signaling where one cell type produces 5-HETE and another converts it to 5-oxo-ETE. nih.gov

Receptor-Mediated Actions of 5-HETE and its Family Members

The biological effects of 5-HETE and its derivatives are primarily mediated through specific cell surface receptors. wikipedia.org These receptors allow the cells to recognize and respond to the presence of these signaling molecules in their environment.

The primary receptor for 5-HETE and its family members is the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor (GPCR). wikipedia.orgnih.gov GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction, converting extracellular signals into intracellular responses. youtube.comkhanacademy.org When 5-HETE or its more potent metabolite, 5-oxo-ETE, binds to OXER1, it induces a conformational change in the receptor. wikipedia.org

This change activates the associated heterotrimeric G protein, which consists of α, β, and γ subunits. youtube.com Specifically, OXER1 couples to the Gαi subunit. wikipedia.org Upon receptor activation, the G protein dissociates into its Gαi and Gβγ components. The Gβγ complex appears to be the primary driver of the downstream signaling pathways that lead to cellular responses. wikipedia.org

It is important to note that while OXER1 is the primary receptor, other receptors might be involved in mediating the effects of 5-HETE and its metabolites in certain contexts, particularly in rodents which lack the OXER1 receptor. wikipedia.org

Table 1: 5-HETE Family Members and their Receptor Activity

| Compound | Primary Receptor | Receptor Type | Relative Potency at OXER1 |

| 5-oxo-ETE | OXER1 | GPCR | ~100 |

| 5-oxo-15(S)-HETE | OXER1 | GPCR | ~30 |

| 5(S)-HETE | OXER1 | GPCR | ~5–10 |

| 5(S),15(S)-diHETE | OXER1 | GPCR | ~1–3 |

This table summarizes the primary receptor and relative potencies of key 5-HETE family members at the OXER1 receptor. Data compiled from multiple sources. wikipedia.org

Intracellular Signaling Pathways Activated by 5-HETE

The binding of 5-HETE and its family members to the OXER1 receptor triggers a cascade of intracellular signaling events. These pathways ultimately orchestrate the cellular responses attributed to these lipid mediators.

The activation of OXER1 leads to the mobilization of intracellular calcium ions and the activation of several key signaling pathways, including:

MAPK/ERK pathway wikipedia.org

p38 mitogen-activated protein kinases (p38 MAPK) wikipedia.orgkarger.com

Cytosolic phospholipase A2 wikipedia.org

PI3K/Akt pathway wikipedia.orgkarger.com

Protein kinase C (PKC) beta and epsilon wikipedia.org

5-HETE and particularly its metabolite 5-oxo-ETE are potent modulators of immune cell function. wikipedia.orgnih.gov They are powerful chemoattractants for various immune cells, including neutrophils, eosinophils, and monocytes, drawing them to sites of inflammation. nih.govnih.gov

In human eosinophils, 5-oxo-ETE is an exceptionally potent stimulator of chemotaxis, the release of granule-bound enzymes that can damage tissues, and the production of reactive oxygen species. wikipedia.org It also stimulates eosinophils to activate cytosolic phospholipase A2, potentially leading to the production of other inflammatory mediators like platelet-activating factor. wikipedia.org

Furthermore, 5-HETE esterified into the membranes of human neutrophils can increase the stimulated production of superoxide (B77818) anions and interleukin-8, while inhibiting the formation of neutrophil extracellular traps (NETs). wikipedia.org

The effects of 5-HETE on vascular tone, the degree of constriction of a blood vessel, are complex and can vary depending on the specific vascular bed and experimental conditions. nih.gov 5-HETE has been shown to stimulate the contraction of isolated human bronchial muscle. wikipedia.org In coronary arteries, 5-HETE can indirectly contribute to vascular constriction by inhibiting the production of prostacyclin (PGI2), a vasodilator. nih.gov

However, the role of the 5-lipoxygenase pathway, which produces 5-HETE, in regulating vascular tone is not as well-established as other lipoxygenase pathways. nih.gov Some studies have reported that 5-oxo-ETE can relax pre-contracted human bronchi, an effect that does not appear to be mediated by the OXER1 receptor. wikipedia.org

In vitro studies have indicated that 5-HETE and its family members may play a role in promoting the growth of certain types of cancer cells. wikipedia.orgkarger.comnih.gov For example, 5(S)-HETE has been shown to stimulate the proliferation of human pancreatic cancer cells. karger.comnih.gov This mitogenic effect is mediated by the activation of several intracellular signaling pathways, including the MEK/ERK and PI3K/Akt pathways, as well as intracellular tyrosine kinases. karger.comnih.gov

Additionally, 5-HETE has been implicated in the regulation of bone remodeling. It can be released by monocytes to stimulate osteoclast-dependent bone resorption at very low concentrations. wikipedia.org

Table 2: Signaling Pathways and Cellular Responses to 5-HETE

| Signaling Pathway | Cellular Response | Cell Type(s) |

| MEK/ERK | Cell Proliferation | Pancreatic Cancer Cells |

| PI3K/Akt | Cell Proliferation | Pancreatic Cancer Cells |

| Intracellular Tyrosine Kinases | Cell Proliferation | Pancreatic Cancer Cells |

| OXER1 -> Gβγ -> Ca2+ mobilization | Chemotaxis, Degranulation | Neutrophils, Eosinophils |

| Unknown | Inhibition of PGI2 production | Coronary Artery Endothelial Cells |

| Unknown | Stimulation of bone resorption | Monocytes, Osteoclasts |

This table provides a summary of key signaling pathways activated by 5-HETE and the resulting cellular responses in different cell types. Data compiled from multiple sources. wikipedia.orgkarger.comnih.govnih.gov

Association with Intracellular Kinase Activation

The signaling cascades initiated by 5-hydroxy-eicosatetraenoic acid (5-HETE) and its metabolites are intricately linked with the activation of several intracellular kinases, which play a pivotal role in mediating the biological effects of these lipid mediators. While 5-HETE itself demonstrates some activity, its oxidized metabolite, 5-oxo-ETE, is a significantly more potent signaling molecule that triggers robust kinase activation. wikipedia.orgnih.gov

The activation of these kinase pathways often commences with the binding of 5-oxo-ETE to its specific G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1). wikipedia.org This interaction primarily involves the Gβγ subunits of the heterotrimeric G protein, rather than the Gαi subunit. The dissociation of Gβγ leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade of events is fundamental to the subsequent activation of various downstream kinases.

Key intracellular kinases activated by the 5-HETE signaling axis include:

Mitogen-Activated Protein Kinases (MAPKs): 5-oxo-ETE is a potent stimulator of the phosphorylation of several MAPKs, including extracellular signal-regulated kinases 1 and 2 (ERK-1 and ERK-2) and p38 MAPK. nih.gov The activation of ERK is linked to the subsequent phosphorylation of cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid. nih.gov

Protein Kinase C (PKC): There is substantial evidence for the involvement of various PKC isoforms in the cellular response to 5-oxo-ETE. Specific isoforms implicated include PKC-δ, PKC-ζ, and PKC-ε. nih.gov

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): In vascular smooth muscle cells, norepinephrine-induced activation of CaMKII leads to the activation of cPLA2 and the subsequent release of arachidonic acid. While 5-HETE itself did not show direct activation of MAPK in this specific context, other HETE isomers were found to be active, highlighting the complexity and cell-type specificity of these pathways. nih.gov

In human neutrophils, 5-HETE has been shown to increase the activity of cPLA2, an enzyme responsible for liberating arachidonic acid from membrane phospholipids (B1166683). nih.gov This suggests a positive feedback loop where a product of arachidonic acid metabolism can enhance the availability of its own precursor.

Table 1: Kinases Associated with 5-HETE/5-oxo-ETE Signaling

| Kinase Family | Specific Kinase(s) | Associated Effector/Upstream Activator | Key Downstream Effect | Reference |

|---|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | ERK-1, ERK-2, p38 | 5-oxo-ETE via OXER1 | Phosphorylation of cPLA2 | nih.gov |

| Protein Kinase C (PKC) | PKC-δ, PKC-ζ, PKC-ε | 5-oxo-ETE via OXER1/PLC | Cellular inflammatory responses | nih.gov |

| Calcium/Calmodulin-Dependent Protein Kinase (CaMK) | CaMKII | Norepinephrine (leading to AA release) | Activation of cPLA2 | nih.gov |

| Phospholipase A2 (PLA2) | cPLA2 | 5-HETE | Release of arachidonic acid | nih.gov |

Mechanisms of Action of 5-HETE Family Members

The 5-HETE family of lipid mediators, which includes 5(S)-HETE, 5-oxo-ETE, 5(S),15(S)-diHETE, and 5-oxo-15(S)-HETE, shares a primary mechanism of action centered around the activation of the OXER1 receptor. wikipedia.org Although they differ in their potencies, with 5-oxo-ETE being the most powerful, they elicit a similar spectrum of biological activities. wikipedia.orgnih.gov

The principal mechanism of action for this family is the stimulation of target cells, particularly inflammatory cells like eosinophils, neutrophils, and monocytes. wikipedia.orgnih.gov Upon binding to the OXER1 receptor, these molecules trigger a cascade of intracellular events that manifest as chemotaxis (cell migration), the release of granule-bound enzymes that can cause tissue injury, and the production of reactive oxygen species (ROS). wikipedia.org

Key Actions of 5-HETE Family Members:

Eosinophil Chemoattraction: 5-oxo-ETE is an exceptionally potent chemoattractant for human eosinophils, a cell type critically involved in allergic inflammatory reactions. Its potency in this regard surpasses that of other well-known lipid mediators like platelet-activating factor (PAF). wikipedia.orgnih.gov

Neutrophil and Monocyte Activation: The 5-HETE family stimulates chemotaxis in neutrophils and monocytes. In monocytes, 5-oxo-ETE also induces the release of granulocyte-macrophage colony-stimulating factor (GM-CSF), a survival factor for eosinophils. nih.gov

Enzyme and Mediator Release: Activation of the OXER1 receptor by 5-HETE family members leads to the activation of cPLA2, which in turn can lead to the formation of PAF and other arachidonic acid metabolites, thereby amplifying the inflammatory response. wikipedia.org

Esterification into Cellular Lipids: 5(S)-HETE can be incorporated into cellular lipids, primarily phosphatidylcholine and phosphatidylethanolamine (B1630911). nih.gov This esterification is not a passive storage mechanism; 5(S)-HETE acylated into phosphatidylethanolamine has been reported to enhance the stimulated production of superoxide anions and interleukin-8 in human neutrophils. wikipedia.org

Regulation of Androgen Metabolism: 5-HETE has been shown to regulate androgen metabolism by inducing the expression of aldo-keto reductase (AKR) family members AKR1C2 and AKR1C3 in various human epithelial cells. nih.govnih.gov This action is dependent on the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov

Precursor for Other Bioactive Mediators: 5(S)-HETE serves as a substrate for other enzymes, leading to the formation of additional bioactive molecules. For instance, cyclooxygenase-2 (COX-2) can oxidize 5(S)-HETE to form di-endoperoxides and 5-OH-PGH2. mdpi.com

Table 2: Mechanisms of Action of the 5-HETE Family

| Family Member | Primary Receptor | Key Cellular Effects | Physiological/Pathological Relevance | Reference |

|---|---|---|---|---|

| 5-oxo-ETE | OXER1 | Potent chemoattractant for eosinophils, neutrophils, and monocytes; stimulates enzyme and ROS release; induces GM-CSF release from monocytes. | Allergic inflammation, innate immune responses. | wikipedia.orgnih.gov |

| 5(S)-HETE | OXER1 (lower potency than 5-oxo-ETE) | Chemoattractant; stimulates cPLA2 activity; precursor for 5-oxo-ETE and other mediators; regulates androgen metabolism. | Inflammation, steroid hormone regulation. | wikipedia.orgnih.govnih.govnih.gov |

| 5(S),15(S)-diHETE | OXER1 | Shares similar activities with other family members, though generally less studied. | Contributes to inflammatory responses. | wikipedia.org |

| 5-oxo-15(S)-HETE | OXER1 | Shares similar activities with other family members, though generally less studied. | Contributes to inflammatory responses. | wikipedia.orgnih.gov |

Involvement of 5 Hete in Biological Processes and Pathophysiological States

Contribution to Inflammatory Responses

5-HETE is a key player in the complex cascade of events that constitute an inflammatory response. wikipedia.org It is produced by various cells involved in inflammation, including neutrophils, eosinophils, monocytes, and macrophages. wikipedia.org Its synthesis is often upregulated at sites of inflammation, where it contributes to the cardinal signs of inflammation.

Chemoattractant Properties for Immune Cells (e.g., Neutrophils, Eosinophils)

A primary function of 5-HETE in inflammation is its ability to attract immune cells to the site of injury or infection, a process known as chemotaxis. 5-HETE and its subsequent metabolite, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), are potent chemoattractants for several types of immune cells. nih.govnih.gov

Neutrophils, which are first responders in the innate immune response, are particularly responsive to the chemotactic signals of 5-HETE. wikipedia.org This directed migration is crucial for the clearance of pathogens and cellular debris. wikipedia.org

Eosinophils, another type of granulocyte often associated with allergic reactions and parasitic infections, are also strongly attracted by 5-HETE and its derivatives. nih.govjci.org In fact, 5-oxo-ETE is considered a highly potent chemoattractant for eosinophils. nih.gov The accumulation of these cells at inflammatory sites is a hallmark of various allergic and inflammatory conditions. nih.gov

| Immune Cell | Chemoattractant Effect of 5-HETE/5-oxo-ETE | Key Findings |

| Neutrophils | Potent chemoattractant | 5-HETE stimulates neutrophil migration, degranulation, and the production of reactive oxygen species, all of which are critical for host defense and inflammatory responses. wikipedia.org |

| Eosinophils | Highly potent chemoattractant, especially 5-oxo-ETE | 5-oxo-ETE is a primary target for eosinophils, suggesting a significant role in allergic diseases like asthma. nih.govnih.gov |

| Monocytes | Chemoattractant | 5-oxo-ETE also acts as a chemoattractant for monocytes, which can differentiate into macrophages at the site of inflammation. nih.govnih.gov |

| Basophils | Chemoattractant | 5-oxo-ETE has been shown to be a chemoattractant for basophils. nih.govnih.gov |

Modulation of Cytokine Production (e.g., in psoriatic arthritis models)

While direct studies on 5-HETE's modulation of cytokine production in psoriatic arthritis models are specific, the broader context of its role in inflammatory skin diseases like psoriasis provides significant insights. In psoriasis, a chronic inflammatory condition, there is a complex interplay between immune cells and keratinocytes, mediated by cytokines and eicosanoids. nih.gov

The inflammatory environment in psoriatic lesions is characterized by the presence of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-22, which are produced by different T-helper cell subsets. nih.govnih.gov These cytokines can, in turn, influence the production of eicosanoids. For instance, TNF-α can induce the expression of enzymes responsible for producing leukotriene B4 (LTB4), another 5-lipoxygenase product. nih.gov Given that 5-HETE is a precursor to LTB4 and is itself a pro-inflammatory mediator, its presence is intrinsically linked to the cytokine milieu that drives psoriatic inflammation. The infiltration of neutrophils, a key source of 5-HETE, is a characteristic feature of psoriatic lesions, further suggesting a role for this lipid mediator in the local inflammatory cascade.

Innate Immune System Modulation

The innate immune system is the body's first line of defense against pathogens and relies on the rapid recognition of danger signals and the recruitment of effector cells. nih.govwikipedia.org 5-HETE and its metabolites are integral components of this system. wikipedia.org

The production of 5-HETE by innate immune cells such as neutrophils, monocytes, and macrophages upon stimulation is a key event in the initiation and amplification of the innate immune response. wikipedia.org These cells express the enzyme 5-lipoxygenase (ALOX5), which is essential for the synthesis of 5-HETE from arachidonic acid. wikipedia.org The release of 5-HETE contributes to the inflammatory environment by attracting more immune cells and promoting their activation. wikipedia.org This feedback loop is a fundamental aspect of how the innate immune system rapidly mounts a defense against perceived threats. wikipedia.org

Role in Immune Response Modulation

Beyond its role in the initial inflammatory cascade, 5-HETE also participates in the broader modulation of the immune response, influencing the function of key adaptive immune cells.

Effects on T Lymphocytes and Macrophages

The interaction between different immune cell populations is critical for a coordinated and effective immune response. 5-HETE can influence the activity of both T lymphocytes and macrophages.

Activated T lymphocytes can enhance the production of 5-HETE by other immune cells. Supernatants from lectin-activated lymphocytes have been shown to significantly increase the synthesis of 5-HETE in monocytic cell lines. physiology.org This suggests a mechanism by which the adaptive immune system (T cells) can amplify the pro-inflammatory signals of the innate immune system (monocytes/macrophages) through the production of 5-HETE. physiology.org

Macrophages themselves are significant producers of 5-HETE. oup.com When stimulated, peritoneal macrophages can release substantial amounts of 5-HETE, which can then act in an autocrine or paracrine manner to modulate the local immune environment. oup.com While 5-HETE did not directly affect the activity of natural killer (NK) cells in one study, the production of other 5-lipoxygenase products by macrophages was shown to be important for the macrophage-mediated enhancement of NK cell activity. nih.gov

| Immune Cell Type | Effect of/on 5-HETE | Research Findings |

| T Lymphocytes | Activated T lymphocytes can increase 5-HETE synthesis by monocytes. | Supernatants from activated lymphocytes caused a 15-fold increase in 5-HETE production in THP-1 monocytic cells. physiology.org |

| Macrophages | Macrophages produce significant amounts of 5-HETE upon stimulation. | Stimulated peritoneal macrophages release substantial quantities of 5-HETE. oup.com |

Influence on Cell Proliferation and Survival

Emerging evidence indicates that 5-HETE and its metabolites can also play a role in regulating cell proliferation and survival, particularly in the context of cancer.

Studies have shown that 5-HETE can stimulate the proliferation of various cancer cell lines. nih.gov Its metabolite, 5-oxo-ETE, has been found to promote the survival of prostate cancer cells. nih.gov This effect is thought to be mediated, at least in part, through the OXE receptor, which is expressed on some tumor cells. nih.govnih.gov Blocking the expression of this receptor in prostate cancer cells has been shown to reduce cell viability, suggesting that endogenously produced 5-oxo-ETE is important for their survival. nih.gov

The ability of tumor cells to synthesize 5-oxo-ETE from 5-HETE, which can be supplied by inflammatory cells like neutrophils in the tumor microenvironment, highlights a potential link between inflammation and cancer progression. nih.gov

| Cell Type | Effect of 5-HETE/5-oxo-ETE | Key Findings |

| Cancer Cells (e.g., prostate, breast, lung) | Stimulates proliferation and promotes survival. | 5-HETE and 5-oxo-ETE stimulated the proliferation of MDA-MB-231, MCF7, and SKOV3 cancer cell lines. nih.gov 5-oxo-ETE promotes the survival of prostate cancer cells. nih.gov |

Under-researched Roles in Biological Systems

While extensively studied for its role in inflammation, 5-hydroxyeicosatetraenoic acid (5-HETE) also participates in a variety of other biological systems, many of which remain under-researched. These emerging roles highlight the compound's diverse physiological and pathophysiological significance.

In the complex process of bone remodeling, 5-HETE appears to act as a regulator, promoting bone resorption while inhibiting bone formation. In-vitro studies have demonstrated that 5-HETE, at sub-nanomolar concentrations, can stimulate bone resorption that is dependent on osteoclasts, the cells responsible for breaking down bone tissue. This is achieved through the release of 5-HETE by monocytes in a mixed culture system. Furthermore, it has been observed that 5-HETE and other 5-lipoxygenase (5-LO) metabolites impair the bone-forming capacity of osteoblasts. Specifically, 5-HETE has been shown to inhibit the formation of mineralized bone-like nodules in fetal rat calvarial cell cultures that were stimulated with bone morphogenetic protein-2 (BMP-2) or dexamethasone. These findings suggest that 5-HETE may contribute to the localized bone loss associated with chronic inflammatory conditions.

Table 1: Effects of 5-HETE on Bone Remodeling

| Biological Process | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Bone Resorption | In vitro mixed culture of monocytes and bone cells | Stimulates osteoclast-dependent bone resorption at sub-nanomolar concentrations. | nih.gov |

| Bone Formation | Mouse calvarial organ cultures | Inhibits bone morphogenetic protein-2 (BMP-2)-induced bone-like nodule formation. | nih.gov |

| Bone Formation | Fetal rat calvarial cell cultures | Inhibited dexamethasone-stimulated nodule formation by 64%. |

The role of 5-HETE in steroid hormone secretion is multifaceted, with evidence suggesting both stimulatory and inhibitory actions depending on the specific hormone and context. In-vitro studies using cultured rat ovarian glomerulosa cells have shown that 5(S)-HETE stimulates the production of progesterone (B1679170). Similarly, it enhances the secretion of both progesterone and testosterone (B1683101) in cultured rat testicular Leydig cells. nih.gov

Conversely, research on aldosterone (B195564) secretion presents a more complex picture. While some initial suggestions pointed towards 5-HETE stimulating aldosterone secretion, other studies have demonstrated an inhibitory role. nih.gov Specifically, 5-HETE was found to reduce angiotensin-II-induced aldosterone production in rat glomerulosa cells in vitro. This inhibitory effect may be mediated by the blockade of arachidonate (B1239269) metabolism via the 12-lipoxygenase (12-LO) pathway. nih.govwikipedia.org Furthermore, studies have shown that 5-HETE can be incorporated into the cellular lipids of adrenal glomerulosa cells, and this incorporation is associated with a reduction in both basal and stimulated aldosterone release. nih.gov

Table 2: Influence of 5-HETE on Steroid Hormone Secretion

| Hormone | Model System | Effect of 5-HETE | Mechanism/Observation | Reference(s) |

|---|---|---|---|---|

| Progesterone | Cultured rat ovarian glomerulosa cells | Stimulation | - | nih.gov |

| Progesterone & Testosterone | Cultured rat testicular Leydig cells | Enhancement | - | nih.gov |

| Aldosterone | Rat glomerulosa cells in vitro | Inhibition (of angiotensin-II-induced secretion) | May involve blockade of the 12-LO pathway. | nih.govwikipedia.org |

Furthermore, it has been demonstrated in an in-vitro system that 5-HETE can cross the amnion or the intact amnion-chorion-decidua, suggesting a potential pathway for this lipid mediator to move from the amniotic fluid to the uterus during labor. nih.gov These findings position 5-HETE as a potential contributor to the onset of human labor, possibly acting in concert with other well-established mediators like prostaglandin (B15479496) E2. nih.gov

In the context of respiratory physiology, 5-HETE primarily functions as a pro-inflammatory mediator in non-clinical studies. Research has shown that 5-HETE can induce pulmonary vasoconstriction and edema, independent of blood-formed elements. nih.gov In isolated lung preparations, both 5-HETE and 15-HETE were found to be potent pulmonary inflammatory mediators, with 15-HETE showing a greater effect. nih.gov

Regarding airway constriction, a hallmark of asthma, the role of 5-HETE is complex. It has been shown to stimulate the contraction of isolated human bronchial muscle and enhance the contractile response to histamine (B1213489). nih.gov However, its more potent metabolite, 5-oxo-ETE, has been reported to relax pre-contracted human bronchi, presenting a conflicting picture that requires further investigation. nih.gov Additionally, 5-HETE is a known chemoattractant for neutrophils, and both the 5(R)- and 5(S)-enantiomers have been shown to induce neutrophil migration across endothelial and epithelial barriers, suggesting a role in inflammatory cell recruitment in the lungs. medrxiv.org

General Pathogenic Associations (mechanistic and observational studies)

Mechanistic and observational studies have implicated 5-HETE in a range of pathogenic processes, primarily stemming from its pro-inflammatory nature. As a product of the 5-lipoxygenase (5-LOX) pathway, 5-HETE is a precursor to the leukotrienes, a family of potent inflammatory mediators involved in conditions like asthma. wikipedia.org

The 5-LOX pathway and its products, including 5-HETE, are associated with the promotion of tumor cell proliferation, growth, and survival. wikipedia.org Overexpression of ALOX5, the gene encoding 5-lipoxygenase, has been observed in several types of cancer, including prostate, lung, and colon cancer, where the resulting production of 5-HETE appears to support the malignancy. nih.gov

Furthermore, the pro-inflammatory effects of 5-HETE extend to the cardiovascular system. While the broader family of eicosanoids has diverse effects, the leukotriene pathway initiated by 5-HETE is generally considered to contribute to inflammatory processes that can underlie cardiovascular diseases. nih.gov The role of 5-HETE in activating inflammatory cells like neutrophils and eosinophils, and its contribution to processes like vasoconstriction and edema, underscore its potential as a pathogenic factor in various inflammatory and proliferative diseases. nih.govnih.gov

Associations with Cancer Progression

Research has increasingly pointed to the significant role of the 5-lipoxygenase pathway and its metabolite, 5-HETE, in the development and progression of several types of cancer. mdpi.com Upregulated 5-LO expression and subsequent production of metabolites like 5-HETE are found in various cancers and are associated with increased tumorigenesis. mdpi.com

In prostate cancer, 5-HETE acts as a potent survival factor. pnas.org Studies have shown that human prostate cancer cells, both hormone-responsive (LNCaP) and non-responsive (PC3), constitutively produce 5-HETE. pnas.org This production is markedly increased by the presence of exogenous arachidonic acid, a common omega-6 fatty acid in the Western diet. pnas.org Inhibition of the 5-lipoxygenase enzyme leads to a blockage of 5-HETE production and induces massive, rapid apoptosis (programmed cell death) in these cancer cells. pnas.org This suggests that 5-HETE is critical for the survival of human prostate cancer cells. pnas.org Furthermore, higher levels of 5-LO gene and protein expression, along with increased 5-HETE production, have been observed in malignant prostate tissues compared to benign ones. mdpi.com

The involvement of 5-HETE extends to other malignancies:

Pancreatic Cancer : Several pancreatic cancer cell lines express 5-LO, and inhibiting this enzyme reduces cell growth. This effect can be reversed by adding exogenous 5-HETE, indicating its crucial role in stimulating growth in these cells. mdpi.comfrontiersin.org 5-HETE has been shown to activate mitogenic and anti-apoptotic signaling pathways, such as MAPK and Akt kinase. frontiersin.org

Gastric Cancer : The ALOX5 (the gene for 5-lipoxygenase) and 5-HETE levels are upregulated in gastric cancer patients. nih.gov The ALOX5-5-HETE axis promotes cancer cell growth and can reduce the effectiveness of chemotherapeutic agents by activating ERK-mediated signaling pathways. nih.gov

Renal Cell Carcinoma : Inhibitors of the 5-lipoxygenase enzyme have demonstrated anti-proliferative effects on renal cancer cells in a dose- and time-dependent manner. mdpi.com

Malignant Mesothelioma : These cancer cells can synthesize 5-HETE, which in turn upregulates the pro-angiogenic factor VEGF, potentially promoting tumor development through both direct proliferative stimuli and by driving angiogenesis. mdpi.com

Breast and Lung Cancer : A susceptibility to the growth-promoting effects of 5-HETE has also been described for breast and lung cancer cells. frontiersin.org

Table 1: Research Findings on 5-HETE in Cancer Progression

| Cancer Type | Key Research Finding | Reference |

|---|---|---|

| Prostate Cancer | Acts as a potent survival factor; inhibition of its production induces massive apoptosis in cancer cells. | pnas.org |

| Pancreatic Cancer | Stimulates cell growth; this effect is reversible by the addition of exogenous 5-HETE. | mdpi.com |

| Gastric Cancer | The ALOX5-5-HETE axis promotes growth and reduces the efficacy of chemotherapy. | nih.gov |

| Malignant Mesothelioma | Upregulates the pro-angiogenic factor VEGF. | mdpi.com |

Contribution to Airway Inflammation and Constriction

5-HETE and its related metabolites are key players in the pathogenesis of inflammatory airway diseases like asthma. nih.gov The high production of HETEs in allergic and severe asthma points to their involvement in the acute inflammatory response. nih.gov

The 5-lipoxygenase pathway, which produces 5-HETE, is central to the inflammation seen in asthma. youtube.com Environmental triggers in asthmatic individuals cause immune cells in the airway lining, such as mast cells and eosinophils, to produce inflammation-causing substances. harvard.edu 5-HETE itself can be further metabolized into other potent mediators. For instance, it can be oxidized by the enzyme 5-hydroxyeicosanoid dehydrogenase to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govnih.gov 5-oxo-ETE is a powerful chemoattractant for eosinophils, immune cells that are central to allergic inflammation in the airways. nih.govnih.gov

While 5-HETE is primarily linked to inflammation, the broader 5-lipoxygenase pathway also generates leukotrienes, which are among the most potent bronchoconstrictors known. youtube.commdpi.com Cysteinyl-leukotrienes, which are produced downstream from the same precursor as 5-HETE, are significantly more potent than histamine in causing the constriction of airway smooth muscles, a hallmark of an asthma attack. harvard.edumdpi.com This pathway contributes to airway narrowing, inflammation, and increased mucus production. harvard.edu

Table 2: Role of 5-HETE and Related Metabolites in Airway Disease

| Metabolite | Biological Effect | Relevance to Airway Disease | Reference |

|---|---|---|---|

| 5-HETE | Precursor to other mediators, involved in inflammatory response. | High production observed in allergic and severe asthma. | nih.gov |

| 5-oxo-ETE | Potent chemoattractant for eosinophils. | Contributes to eosinophilic inflammation characteristic of asthma. | nih.gov |

| Cysteinyl-leukotrienes | Potent bronchoconstrictors. | Cause airway smooth muscle constriction, a primary feature of asthma attacks. | harvard.edumdpi.com |

Involvement in Cardiovascular Disease Mechanisms (e.g., Atherosclerosis)

Atherosclerosis, the underlying cause of many cardiovascular events, is a chronic inflammatory disease characterized by the buildup of plaque within arterial walls. oregonstate.edu The 5-lipoxygenase pathway and its product 5-HETE are implicated in the inflammatory processes that drive this disease. nih.gov

The inflammatory environment within an atherosclerotic lesion stimulates the 5-lipoxygenase pathway. nih.gov Evidence shows that the 5-lipoxygenase enzyme is present in human atherosclerotic plaques, particularly within macrophages and foam cells. ahajournals.org The number of these 5-LO-positive cells increases as atherosclerotic lesions become more advanced. ahajournals.org

5-HETE contributes to atherogenesis through several mechanisms:

Monocyte Chemotaxis : 5-HETE and its derivative 5-oxo-ETE act as chemoattractants for monocytes, which are crucial immune cells in the development of atherosclerosis. wikipedia.org Monocytes migrate into the arterial wall, differentiate into macrophages, and engulf lipids to become foam cells, a key component of atherosclerotic plaque. oregonstate.eduwikipedia.org

Upregulation in Oxidative Stress : The atherosclerotic vessel wall is associated with oxidative stress, which can activate the 5-lipoxygenase enzyme, leading to increased production of 5-HETE. ahajournals.org

Association with Inflammatory Mediators : The 5-LO pathway also produces leukotriene B4 (LTB4), another potent inflammatory mediator and a recognized marker of atherosclerosis. nih.govnih.gov

Genetic variations in the genes encoding the proteins of the 5-lipoxygenase pathway have been associated with cardiovascular risk, further underscoring the importance of this metabolic route in cardiovascular disease. nih.gov

Table 3: Mechanisms of 5-HETE Involvement in Atherosclerosis

| Mechanism | Description | Reference |

|---|---|---|

| Inflammatory Cell Recruitment | 5-HETE and 5-oxo-ETE act as chemoattractants for monocytes. | wikipedia.org |

| Enzyme Upregulation | 5-lipoxygenase is present and its expression is increased in advanced atherosclerotic lesions. | ahajournals.org |

| Response to Oxidative Stress | Oxidative stress within the vessel wall can activate 5-LO, increasing 5-HETE production. | ahajournals.org |

Advanced Analytical Methodologies for 5 Hete Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool in the analysis of eicosanoids like 5-HETE due to its high sensitivity and specificity. springernature.com When coupled with chromatographic separation, MS allows for the precise identification and quantification of 5-HETE in complex biological matrices. springernature.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantitative analysis of 5-HETE. nih.govnih.gov The process typically involves the conversion of 5-HETE into a more volatile and thermally stable derivative, such as a pentafluorobenzyl (PFB) ester. nih.gov This derivatization step is often followed by further conversion to a trimethylsilyl (B98337) (TMS) ether to enhance its chromatographic properties. nih.gov

One of the challenges with GC-MS analysis of HETEs is the potential for thermal degradation. However, the use of short 5-meter capillary GC columns can help circumvent this issue. nih.gov For detection, negative ion chemical ionization is frequently employed, which results in the abundant production of carboxylate anions (RCOO-), providing excellent sensitivity with minimal fragmentation. nih.gov This method has been shown to detect as little as 40 picograms of 5-HETE. nih.gov

Table 1: GC-MS Method Parameters for 5-HETE Analysis

| Parameter | Details | Reference |

| Derivatization | Pentafluorobenzyl (PFB) ester followed by trimethylsilyl (TMS) ether formation | nih.gov |

| GC Column | Short 5-m capillary column | nih.gov |

| Ionization Mode | Negative Ion Chemical Ionization | nih.gov |

| Limit of Detection | Approximately 40 pg (s/n ≈ 10:1) | nih.gov |

This table summarizes key parameters of a GC-MS method developed for the quantitative analysis of 5-HETE.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling

Liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), has emerged as a leading technique for metabolomic profiling of eicosanoids, including 5-HETE. springernature.comnih.gov This approach offers the advantage of analyzing a wide range of metabolites simultaneously without the need for derivatization, which is often required for GC-MS. nih.gov

LC-MS/MS methods, such as those utilizing ultra-performance liquid chromatography (UPLC) coupled with a QTRAP mass spectrometer, can monitor and quantify numerous eicosanoids in a single, rapid analysis. nih.gov Scheduled multiple reaction monitoring (MRM) is a key feature of these methods, optimizing sensitivity and the number of metabolites that can be analyzed in a short time frame. nih.gov For instance, a UPLC-MS/MS method has been developed to monitor 184 different eicosanoids in a 5-minute run. nih.gov

The combination of liquid chromatography with mass spectrometry provides a comprehensive view of the metabolome, aiding in the understanding of the complex biochemical pathways in which 5-HETE is involved. nih.gov

Use of Internal Standards (e.g., Oxygen-18-labeled 5-HETE)

The use of internal standards is crucial for accurate quantification in mass spectrometry to correct for variations during sample preparation and analysis. chromatographyonline.comscioninstruments.com For 5-HETE analysis, stable isotope-labeled internal standards (SIL-IS) are the preferred choice. nih.govthermofisher.com Oxygen-18 (¹⁸O) labeled 5-HETE is a commonly used internal standard in GC-MS and LC-MS analyses. nih.gov

These isotopically labeled standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they co-elute and ionize with the same efficiency. thermofisher.com By adding a known amount of the labeled standard to the sample, the ratio of the analyte's response to the internal standard's response can be used for precise quantification, effectively correcting for matrix effects and other sources of variability. chromatographyonline.comnih.gov Deuterated standards, such as 5(S)-HETE-d8, are also widely used for this purpose in both GC-MS and LC-MS applications. caymanchem.com

Chromatographic Separation Techniques

Prior to mass spectrometric analysis, chromatographic separation is essential to isolate 5-HETE from other structurally similar compounds in a biological sample.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a versatile and cost-effective separation technique that can be used in the analysis of 5-HETE. nih.govsigmaaldrich.com It operates on the principle of separating compounds based on their differential affinities for a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent). khanacademy.orgwikipedia.org

In the context of 5-HETE analysis, TLC has been used as a purification step to separate 5-HETE PFB esters from other HETE isomers, such as 12- and 15-HETE PFB esters, before GC-MS analysis. nih.gov While not as high-resolution as HPLC, TLC can be a valuable tool for initial sample cleanup and fractionation. wikipedia.orgchemistryhall.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of 5-HETE and other eicosanoids. nih.govnih.gov It offers high resolution and is readily coupled with mass spectrometry for comprehensive analysis. springernature.com

A typical HPLC method for 5-HETE quantification involves solid-phase extraction to isolate the compound from the biological matrix, followed by separation on a C18 column. nih.gov The mobile phase often consists of a mixture of methanol, an ammonium (B1175870) acetate (B1210297) buffer, and acetic acid. nih.gov Detection is commonly performed using UV absorbance at 240 nm. nih.gov HPLC methods have been validated for their simplicity, reliability, and cost-effectiveness in analyzing 5-HETE in tissues. nih.gov

Chiral column chromatography, a specialized form of HPLC, can be used for the enantiomeric resolution of HETEs, allowing for the separation of 5(S)-HETE and 5(R)-HETE. nih.gov This is particularly important as different enantiomers can have distinct biological activities.

Table 2: Example HPLC Method for 5-HETE Quantification

| Parameter | Details | Reference |

| Extraction | Solid-Phase Extraction | nih.gov |

| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol: 10 mM Ammonium Acetate: 1 M Acetic Acid (70:30:0.1, v:v:v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 240 nm | nih.gov |

| Linear Range | 10 to 1000 ng/mL | nih.gov |

| Limit of Detection | 1.0 ng/mL | nih.gov |

| Limit of Quantitation | 10.0 ng/mL | nih.gov |

This table outlines the parameters of a validated HPLC method for the quantification of 5-HETE in human lung cancer tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the field of metabolomics, providing comprehensive insights into the metabolic profiles of biological systems. nih.gov While mass spectrometry is generally more sensitive, NMR offers distinct advantages, including high reproducibility, non-invasive sample analysis, and powerful quantitative capabilities. nih.govnih.gov These features make it particularly valuable for large-scale clinical metabolomic studies. nih.gov

In the context of 5-HETE research, NMR-based metabolomics allows for the non-selective detection of a wide range of metabolites in a single experiment, offering a snapshot of the metabolic state of a cell or biofluid. This is crucial for understanding the broader biochemical network in which 5-HETE participates. The technique is non-destructive, meaning the sample remains intact after analysis and can be used for further investigation with other methods. nih.gov

The typical workflow for an NMR-based metabolomics study involves minimal sample preparation, often requiring only the addition of a deuterated solvent to a biological sample like plasma, urine, or tissue extract. nih.govresearchgate.net The analysis relies on various NMR experiments:

1D ¹H NMR: This is the most common experiment, providing a rapid overview of all proton-containing metabolites. It is often used for initial screening and quantification. frontiersin.org

2D NMR: Techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to resolve spectral overlap, a common issue in complex biological samples. numberanalytics.com These methods help in the unambiguous identification of metabolites by revealing correlations between different nuclei (e.g., ¹H-¹³C). nih.govresearchgate.net

While direct detection of the low concentrations of 5-HETE can be challenging with NMR, the technique provides invaluable contextual information by quantifying related, more abundant metabolites and revealing pathway-level changes in response to stimuli. Furthermore, advances like cryogenically cooled probes (cryoprobes) and micro-coil probes have significantly enhanced NMR sensitivity, making it more applicable to lower-concentration analytes. frontiersin.org

Table 1: Comparison of NMR Spectroscopy and Mass Spectrometry in Metabolomics

| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |

|---|---|---|

| Reproducibility | High; excellent for longitudinal and multi-center studies. nih.gov | Lower; can be affected by instrument drift and matrix effects. nih.gov |

| Sensitivity | Intrinsically lower, but can be improved with cryoprobes and higher field magnets. nih.govfrontiersin.org | Very high; capable of detecting metabolites at very low concentrations. nih.gov |

| Sample Preparation | Minimal; often non-destructive and requires little to no separation. nih.gov | More extensive; typically requires chromatographic separation (LC or GC). nih.gov |

| Quantification | Highly quantitative; signal intensity is directly proportional to concentration. frontiersin.org | Relative quantification is straightforward; absolute quantification requires stable isotope-labeled standards. |

| Metabolite Identification | Excellent for structural elucidation of unknown compounds. frontiersin.org | Primarily identifies compounds by matching mass-to-charge ratio and fragmentation patterns to libraries. |

| Selectivity | Non-selective; detects all sufficiently concentrated metabolites. nih.gov | Can be operated in targeted (selective) or untargeted (non-selective) modes. nih.gov |

Development of Small-Scale Analytical Techniques

The inherently low endogenous concentrations of eicosanoids like 5-HETE demand analytical methods with exceptional sensitivity and specificity. nih.gov Research has focused on developing and refining small-scale techniques that can reliably quantify these lipid mediators from minimal sample volumes. The standard and most powerful approach for eicosanoid analysis is mass spectrometry (MS) coupled with a chromatographic separation technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): One of the established methods for 5-HETE quantification involves GC-MS. A key challenge with GC-based analysis is the thermal instability of the molecule. To overcome this, a multi-step derivatization process is employed. The protocol includes:

Conversion of 5-HETE into its pentafluorobenzyl (PFB) ester.

Purification of the PFB ester from its isomers (e.g., 12-HETE and 15-HETE) using thin-layer chromatography (TLC).

Formation of a trimethylsilyl (TMS) ether to increase volatility and thermal stability. nih.gov This method, when combined with an oxygen-18 labeled 5-HETE internal standard, allows for highly sensitive detection, capable of quantifying as little as 40 picograms (pg) of 5-HETE. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for eicosanoid analysis due to its versatility and applicability to a wide range of metabolites without the need for extensive derivatization. nih.gov Sample preparation typically involves solid-phase extraction (SPE), which provides high extraction yields (>90%), selectivity, and minimizes ion suppression from the biological matrix. nih.gov Ultra Performance Liquid Chromatography (UPLC), which uses columns with smaller particles, allows for faster and more efficient separation of various eicosanoids within a single run. nih.gov

Nano-flow LC-MS/MS: A significant advancement in sensitivity has been achieved with the development of nano-flow liquid chromatography coupled to electrospray ionization tandem mass spectrometry (nanoLC-ESI-MS/MS). This technique leverages the high sensitivity of nano-flow LC, enabling a simplified sample preparation process. The method can involve simple deproteinization (e.g., with methanol) and removal of phospholipids (B1166683), after which the sample can be directly injected into the system without a concentration step. nih.gov This approach is ideal for analyzing trace amounts of eicosanoids in very small biological samples. nih.gov

Table 2: Overview of Small-Scale Analytical Techniques for 5-HETE

| Technique | Sample Preparation | Derivatization | Key Advantages | Detection Limit Example |

|---|---|---|---|---|

| GC-MS | Extraction, purification by thin-layer chromatography (TLC). nih.gov | Required: Conversion to pentafluorobenzyl (PFB) ester and trimethylsilyl (TMS) ether. nih.gov | High resolution and established methodology. | As low as 40 pg. nih.gov |

| LC-MS/MS & UPLC-MS/MS | Solid-phase extraction (SPE) is common to concentrate the analyte and remove interferences. nih.gov | Generally not required, simplifying the workflow. | High throughput, suitable for profiling multiple eicosanoids simultaneously. nih.gov | Low ng/mL to pg/mL range. |

| nanoLC-ESI-MS/MS | Simplified; often requires only deproteinization and phospholipid removal. nih.gov | Not required. | Exceptional sensitivity, suitable for very small sample volumes, simplified workflow. nih.gov | Quantitation range can start from 0.05 ng/mL for some eicosanoids. nih.gov |

Enzymatic and Stereoselective Synthesis Approaches for 5 Hete and Its Analogs

Enzymatic Conversion Strategies

Enzymatic strategies offer high stereoselectivity in the production of 5(S)-HETE, the biologically relevant enantiomer. These methods leverage the natural catalytic activity of specific enzymes under controlled conditions.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com They are found widely in both plants and animals. mdpi.com The nomenclature of these enzymes corresponds to the specific carbon position where oxygen is inserted. mdpi.com In mammals, key lipoxygenases include 5-LOX, 12-LOX, and 15-LOX, while plants utilize enzymes such as 9-LOX and 13-LOX. mdpi.com

The selective synthesis of 5(S)-HETE from arachidonic acid is primarily catalyzed by the enzyme arachidonate (B1239269) 5-lipoxygenase (ALOX5 or 5-LOX). mdpi.comwikipedia.org This enzyme is highly expressed in human immune cells, including neutrophils, eosinophils, monocytes, macrophages, B lymphocytes, mast cells, and dendritic cells. wikipedia.orgnih.gov The reaction involves the insertion of molecular oxygen into arachidonic acid to first produce the hydroperoxide intermediate, 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). mdpi.comwikipedia.org This unstable intermediate is then rapidly reduced to the more stable 5(S)-HETE by ubiquitous cellular peroxidases. wikipedia.orgnih.gov While human 5-LOX is the most common source for 5(S)-HETE synthesis, other mammalian LOXs, such as those from porcine leukocytes, have also been purified and used in research. acs.org Plant lipoxygenases, like soybean lipoxygenase, are also utilized in lipid research, although they typically oxygenate at different positions on fatty acids like linoleic acid. nih.govmdpi.com

Table 1: Selected Lipoxygenase Sources and Products

| Enzyme/Source | Primary Substrate | Key Product(s) | Reference |

|---|---|---|---|

| Human 5-Lipoxygenase (ALOX5) | Arachidonic Acid | 5(S)-HpETE, 5(S)-HETE, Leukotriene A4 | mdpi.comwikipedia.org |

| Porcine Leukocyte 5-Lipoxygenase | Arachidonic Acid | 5(S)-HpETE, 5(S)-HETE | acs.org |

| Plant Lipoxygenases (e.g., Soybean) | Linoleic Acid | 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) | mdpi.com |

| Human 12/15-Lipoxygenase | Arachidonic Acid | 12-HETE, 15-HETE | nih.gov |

The catalytic activity of 5-LOX is tightly regulated and depends on several factors, making optimization of reaction conditions crucial for efficient 5-HETE synthesis in vitro. nih.gov The enzyme's activity is dependent on the presence of calcium ions (Ca²⁺); full activation of purified 5-LOX is achieved at micromolar concentrations of Ca²⁺. nih.gov This calcium-dependent activation often mediates the association of 5-LOX with membranes. nih.gov

Indeed, the presence of lipids, such as synthetic phosphatidylcholine (PC) vesicles, can significantly stimulate 5-LOX activity, replacing the need for cellular membrane fractions. nih.gov Furthermore, ATP can bind to 5-LOX and enhance its activity, not through hydrolysis, but likely by stabilizing the enzyme's structure. nih.gov The ratio of 5-HETE to its downstream product, leukotriene A₄ (LTA₄), can be influenced by the substrate concentration and the interaction of 5-LOX with other proteins. mdpi.com Key protein partners include the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX, and the coactosin-like protein (CLP), which can bind both 5-LOX and its product, 5(S)-HETE. mdpi.comnih.govmdpi.com Therefore, for optimal enzymatic synthesis, the reaction milieu must be carefully controlled, balancing enzyme, substrate, and cofactor concentrations, along with the presence of activating proteins and lipid structures.

Combinatorial Organic Synthesis for Analog Generation

Beyond enzymatic methods, total chemical synthesis provides a versatile platform for generating a wide array of 5-HETE analogs. These synthetic approaches are instrumental in probing the structural requirements of enzymes that metabolize 5-HETE and in developing novel therapeutic agents. For instance, a series of 5S-hydroxy fatty acids with varying chain lengths (from C12 to C20) and degrees of unsaturation were chemically synthesized to investigate the substrate selectivity of 5-hydroxyeicosanoid dehydrogenase (5-HEDH), the enzyme that oxidizes 5-HETE to 5-oxo-ETE. nih.gov

This research demonstrated that for a compound to be a good substrate for 5-HEDH, it requires a chain length of at least 16 carbons, a free carboxylic acid group, and a hydrophobic tail. nih.gov Similarly, other studies have focused on the total synthesis of 5-HETE analogs to create modulators of cell proliferation or to develop inhibitors of the 5-lipoxygenase enzyme itself. acs.org These synthetic strategies, while not always "combinatorial" in the high-throughput sense, systematically vary different parts of the molecule to establish structure-activity relationships, which is a cornerstone of medicinal chemistry. nih.govacs.org

Development of Synthetic Inhibitors of 5-HETE Formation

Given the role of 5-HETE and its downstream metabolites in inflammation and other diseases, significant effort has been dedicated to developing inhibitors of its formation. nih.govcapes.gov.br These inhibitors primarily target the 5-LOX enzyme. nih.gov A wide variety of chemical agents have been identified as 5-LOX inhibitors, many of which are lipophilic reducing agents like phenols. nih.gov However, a major challenge has been developing inhibitors that are both potent and selective, as many early compounds also inhibited cyclooxygenase (COX) enzymes. nih.govnih.gov More recent research has yielded selective 5-LOX inhibitors, such as Zileuton, which have seen clinical application. iasp-pain.orgresearchgate.net

A number of naturally-occurring compounds have been identified as potent inhibitors of 5-HETE formation. nih.govthieme-connect.com Among these are diarylheptanoids, a class of compounds found in plants of the ginger family (Zingiberaceae). nih.govnih.gov

Research has shown that various diarylheptanoids, including curcumin (B1669340) and yakuchinones A and B, are effective inhibitors of 5-HETE production in intact human neutrophils. nih.gov A study comparing their efficacy found them to be more potent than several synthetic inhibitors. nih.gov These compounds are often characterized as dual inhibitors, as they also affect the cyclooxygenase pathway. nih.gov Other natural products, such as certain flavonoids, have also been shown to inhibit 5-LOX activity. researchgate.net

Table 2: Inhibition of 5-HETE Production in Human Neutrophils by Diarylheptanoids

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Curcumin | 8.0 | nih.gov |

| Bis(3,4-dihydroxy-cinnamoyl)methane | 4.4 | nih.gov |

| Yakuchinone A | 5.4 | nih.gov |

| Yakuchinone B | 4.0 | nih.gov |

Future Directions and Emerging Research Avenues for 5 Hete Studies

Elucidating Unproven Roles and Mechanisms in Biological Systems

While 5-hydroxyeicosatetraenoic acid (5-HETE) and its metabolites are recognized for their roles in inflammation and allergic reactions, many of their other potential functions in biological systems remain largely unproven and necessitate further investigation. wikipedia.org In vitro studies have suggested the involvement of the 5-HETE family in a variety of other processes, including the promotion of certain types of cancer, stimulation of bone reabsorption, signaling for aldosterone (B195564) and progesterone (B1679170) secretion, and triggering parturition. wikipedia.org However, the precise contribution of 5-HETE and its related compounds to these responses in humans and animals is still an area of active research. wikipedia.org

The signaling mechanisms of 5-HETE are complex and not fully understood. It is known that 5-HETE and its metabolites primarily exert their effects by activating the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor. wikipedia.org This distinguishes their signaling pathway from those of other major products of the 5-lipoxygenase (5-LOX) pathway, such as leukotrienes and lipoxins. wikipedia.org Further research is needed to fully delineate the downstream signaling cascades initiated by OXER1 activation and to identify potential alternative receptors or non-receptor-mediated actions of 5-HETE. Additionally, the role of 5-HETE in modulating tubuloglomerular feedback in the kidney and its potential to inhibit Na+/K+-ATPase activity in neurons are areas that warrant deeper exploration. wikipedia.orghmdb.ca

Recent studies have also pointed to a connection between 5-HETE and the regulation of androgen metabolism. nih.gov Specifically, 5-HETE has been shown to induce the expression of aldo-keto reductase (AKR) family members AKR1C2 and AKR1C3, which are involved in reducing androgens. nih.govnih.gov This effect appears to be dependent on the antioxidant response sensor, nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov These findings open up new avenues for investigating the interplay between fatty acid and steroid metabolism and its implications for androgen-related physiology and pathology. nih.gov

Investigating Structure-Activity Relationships for 5-HETE Ligands

The biological activity of 5-HETE is intrinsically linked to its specific chemical structure. The "(S)" configuration of the hydroxyl group at the 5th carbon position and the geometry of its four double bonds are critical for its recognition by enzymes and receptors. wikipedia.org Understanding the structure-activity relationships (SAR) of 5-HETE and its analogs is crucial for the design of potent and selective ligands that can modulate its signaling pathways for therapeutic purposes.

Studies have begun to explore the SAR of 5-HETE by examining the effects of modifications to its structure. For instance, the conversion of 5(S)-HETE to its metabolites, such as 5-oxo-ETE, significantly alters its potency. wikipedia.org 5-oxo-ETE is often found to be a more potent agonist for the OXER1 receptor than 5(S)-HETE itself. wikipedia.org Research into the structural requirements for binding to and activation of the OXER1 receptor will be instrumental in developing selective agonists and antagonists.

Furthermore, the stereochemistry of 5-HETE plays a significant role in its biological effects. Studies comparing 5(S)-HETE and its enantiomer, 5(R)-HETE, have revealed differences in their ability to induce neutrophil migration, with 5(R)-HETE showing greater potency in some contexts. nih.gov This highlights the importance of stereospecificity in the design of 5-HETE-based ligands. Future SAR studies should focus on systematically modifying different parts of the 5-HETE molecule, including the carboxyl group, the hydroxyl group, and the double bonds, to create a comprehensive map of the structural determinants of its activity.

Exploration of 5-HETE Metabolites as Therapeutic Targets (pre-clinical, mechanistic investigations)

The metabolites of 5-HETE, particularly 5-oxo-ETE, are emerging as promising therapeutic targets due to their potent biological activities. wikipedia.org 5-oxo-ETE is a powerful chemoattractant for eosinophils and neutrophils, suggesting its involvement in allergic and inflammatory conditions. caymanchem.com Preclinical investigations are exploring the potential of targeting the 5-HETE metabolic pathway to treat diseases such as asthma and other eosinophilic disorders. nih.gov

The enzyme responsible for the conversion of 5(S)-HETE to 5-oxo-ETE, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), is a key focus of these investigations. nih.gov Inhibiting 5-HEDH could reduce the production of the more potent 5-oxo-ETE, thereby dampening the inflammatory response. nih.gov The development of selective and potent inhibitors of 5-HEDH is an active area of research. nih.gov

Furthermore, the receptor for 5-oxo-ETE, OXER1, represents another attractive therapeutic target. nih.gov The development of highly selective and potent OXER1 receptor antagonists could block the pro-inflammatory effects of 5-oxo-ETE. nih.gov Such antagonists would be valuable tools for elucidating the pathophysiological role of 5-oxo-ETE and could potentially be developed into new treatments for inflammatory diseases. nih.gov

The table below summarizes key metabolites of 5-HETE and their potential as therapeutic targets.

Key 5-HETE Metabolites and Their Therapeutic Potential

| Metabolite | Key Enzyme in Formation | Biological Activity | Therapeutic Target Potential |

|---|---|---|---|

| 5-oxo-eicosatetraenoic acid (5-oxo-ETE) | 5-hydroxyeicosanoid dehydrogenase (5-HEDH) | Potent chemoattractant for eosinophils and neutrophils. caymanchem.com | Inhibition of 5-HEDH or antagonism of the OXER1 receptor could be beneficial in inflammatory diseases like asthma. nih.gov |

| 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE) | 15-lipoxygenase (ALOX15) | Weaker stimulant than 5(S)-HETE. wikipedia.org | Less explored as a direct target, but its formation represents a potential pathway for inactivating 5-HETE. wikipedia.org |

| 5-oxo-15-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE) | Arachidonate (B1239269) 15-lipoxygenase-1 or -2 | Shares activities with the 5(S)-HETE family. wikipedia.org | Similar to 5-oxo-ETE, its receptor could be a target for anti-inflammatory therapies. wikipedia.org |

Advanced Metabolomic Studies Incorporating 5-HETE Analysis

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, offers powerful tools for understanding the role of 5-HETE in health and disease. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are enabling more sensitive and specific detection of 5-HETE and its metabolites in complex biological samples. nih.govnih.gov

Untargeted metabolomics can provide a broad overview of the metabolic changes that occur in response to various stimuli or in different disease states, potentially revealing novel pathways involving 5-HETE. nih.gov For example, metabolomic studies have been used to identify alterations in lipid metabolism, including elevated levels of 5-HETE, in conditions like idiopathic pulmonary fibrosis. nih.gov

Targeted metabolomics, on the other hand, allows for the precise and accurate quantification of 5-HETE and a panel of related eicosanoids. creative-proteomics.com This approach is crucial for validating findings from untargeted studies and for investigating specific hypotheses about the role of 5-HETE in particular biological processes. Chiral analysis methods are also being developed to distinguish between the different stereoisomers of HETEs, which is important given their distinct biological activities. nih.govmdpi.com

The integration of 5-HETE analysis into larger metabolomic studies will provide a more complete picture of the lipidome and its role in cellular signaling and pathophysiology. This will aid in the discovery of new biomarkers for disease diagnosis and prognosis and may identify novel therapeutic targets within the 5-HETE pathway. nih.gov

Expanding Research on 5-HETE in Diverse Organisms and Physiological Contexts

Much of the research on 5-HETE has been conducted in the context of human inflammatory cells and diseases. wikipedia.org However, expanding research to include a wider range of organisms and physiological contexts will provide a more comprehensive understanding of its biological significance.

Comparative studies in different animal models can reveal conserved and species-specific roles of 5-HETE. For instance, studies in mice have been instrumental in elucidating the in vivo functions of 5-HETE in inflammation and infection. nih.gov Investigating the 5-HETE pathway in non-mammalian organisms could also provide insights into its evolutionary origins and fundamental biological roles.

Furthermore, exploring the role of 5-HETE in a broader array of physiological and pathological conditions is warranted. While its involvement in inflammation is well-established, its potential roles in other areas such as cancer, cardiovascular disease, and neurological function are less understood. wikipedia.orgmdpi.com For example, the finding that 5-HETE can regulate androgen metabolism suggests a potential role in hormone-dependent cancers. nih.gov Research in these diverse contexts will likely uncover novel functions and mechanisms of action for this important lipid mediator.

Development of Novel Biosynthesis and Analytical Tools for 5-HETE

Continued progress in understanding the biology of 5-HETE relies on the development of new and improved tools for its study. This includes the development of novel methods for both its biosynthesis and its analysis.

In terms of biosynthesis, there is a need for more efficient and scalable methods for producing pure 5-HETE and its various metabolites and analogs. Chemical synthesis routes have been developed, but they can be complex and may not always yield the desired stereospecificity. drugfuture.com The use of enzymatic synthesis, employing purified lipoxygenases and other enzymes in the pathway, offers a promising alternative for producing specific isomers of 5-HETE and its derivatives. drugfuture.com